

# 4-Chloro-2-fluoro-3-methoxyphenol chemical structure

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## Compound of Interest

Compound Name: *4-Chloro-2-fluoro-3-methoxyphenol*

CAS No.: *1993479-29-0*

Cat. No.: *B6305227*

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An In-depth Technical Guide to **4-Chloro-2-fluoro-3-methoxyphenol**: Properties, Synthesis, and Spectroscopic Characterization

Disclaimer: Publicly available, specific experimental data for **4-Chloro-2-fluoro-3-methoxyphenol**, including its CAS number and detailed physicochemical and spectral properties, is limited. This guide synthesizes available information on closely related isomers and provides a theoretical and predictive framework for its properties, synthesis, and spectroscopic characterization. Data for analogous compounds should be used for comparative and predictive purposes only and not as a direct representation of **4-Chloro-2-fluoro-3-methoxyphenol**.

## Introduction

**4-Chloro-2-fluoro-3-methoxyphenol** is a polysubstituted aromatic compound featuring a unique arrangement of electron-withdrawing (chloro and fluoro) and electron-donating (methoxy and hydroxyl) groups. Such compounds are of significant interest to researchers, scientists, and drug development professionals due to their potential as versatile building

blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. The specific substitution pattern on the phenolic ring is anticipated to significantly influence the molecule's acidity, reactivity, and potential biological activity. The introduction of fluorine, in particular, can enhance metabolic stability, binding affinity, and lipophilicity in drug candidates.[1] This guide aims to provide a comprehensive theoretical overview of the properties of this compound, alongside a plausible synthetic route and predicted spectroscopic data based on established chemical principles and data from analogous structures.

## Predicted Physicochemical Properties

While experimental data is not readily available, the physicochemical properties of **4-Chloro-2-fluoro-3-methoxyphenol** can be predicted based on its structure and comparison with related compounds.

Property	Predicted Value / Characteristic	Rationale
Molecular Formula	C <sub>7</sub> H <sub>6</sub> ClFO <sub>2</sub>	Based on the chemical structure.
Molecular Weight	176.57 g/mol	Calculated from the molecular formula.
Appearance	Colorless to light-yellow solid or liquid	Substituted phenols are often solids or high-boiling liquids.
Acidity (pKa)	Moderately acidic	The phenolic proton's acidity will be influenced by the electron-withdrawing effects of the chloro and fluoro groups, making it more acidic than phenol itself.
Solubility	Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, ether, acetone)	Typical for phenolic compounds.
Boiling Point	Elevated	Expected to be higher than simpler phenols due to increased molecular weight and polarity.
Melting Point	Moderate	If solid, the melting point will be influenced by crystal lattice packing.

## Proposed Synthesis and Mechanistic Considerations

A plausible and efficient synthetic route to **4-Chloro-2-fluoro-3-methoxyphenol** would likely involve the diazotization of the corresponding aniline, 4-Chloro-2-fluoro-3-methoxyaniline, followed by hydrolysis of the resulting diazonium salt. This is a well-established method for the preparation of phenols from aromatic amines.[2]

The synthesis of the precursor, 4-Chloro-2-fluoro-3-methoxyaniline, can be achieved through a multi-step process starting from a more readily available substituted nitrobenzene.[3][4]

## Experimental Protocol: Proposed Synthesis of 4-Chloro-2-fluoro-3-methoxyphenol

### Step 1: Synthesis of 4-Chloro-2-fluoro-3-methoxyaniline

A potential route for the synthesis of the aniline precursor is outlined in a technical guide from BenchChem.[3] This involves the chlorination of 2-fluoro-3-methoxyaniline.

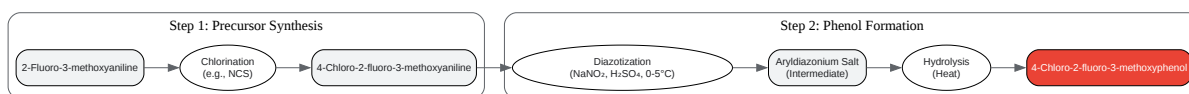
### Step 2: Diazotization of 4-Chloro-2-fluoro-3-methoxyaniline and Hydrolysis

- **Diazotization:** Dissolve 4-Chloro-2-fluoro-3-methoxyaniline (1 equivalent) in an aqueous solution of a strong mineral acid (e.g., sulfuric acid or hydrochloric acid) at 0-5 °C. Add a solution of sodium nitrite (1 equivalent) in water dropwise while maintaining the low temperature. Stir the mixture for a short period to ensure complete formation of the diazonium salt.
- **Hydrolysis:** The resulting diazonium salt solution is then heated. The decomposition of the diazonium salt in the hot aqueous acidic mixture leads to the formation of the corresponding phenol.[2]
- **Workup and Purification:** After cooling, the reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or distillation.

### Causality Behind Experimental Choices:

- **Low Temperature for Diazotization:** Diazonium salts are generally unstable and can decompose at higher temperatures. Maintaining a temperature of 0-5 °C is crucial to prevent premature decomposition and side reactions.
- **Acidic Conditions:** The presence of a strong acid is necessary for the formation of nitrous acid in situ from sodium nitrite and to stabilize the resulting diazonium salt.

- Heating for Hydrolysis: The decomposition of the aryldiazonium salt to the phenol requires thermal energy to facilitate the loss of nitrogen gas and the nucleophilic attack by water.



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Caption: Proposed synthetic workflow for **4-Chloro-2-fluoro-3-methoxyphenol**.

## Predicted Spectroscopic Data

The following spectroscopic data are predictions based on the analysis of structurally similar compounds and general principles of spectroscopy.

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy and hydroxyl protons. The chemical shifts and coupling constants will be influenced by the electronic effects of the substituents.

Proton	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constants (Hz)	Rationale
Aromatic-H (position 5)	6.8 - 7.2	Doublet of doublets (dd)	$J(\text{H-F}) \approx 8-10$ , $J(\text{H-H}) \approx 2-3$	Influenced by ortho-F and meta-Cl.
Aromatic-H (position 6)	6.9 - 7.3	Doublet of doublets (dd)	$J(\text{H-H}) \approx 2-3$ , $J(\text{H-F}) \approx 4-6$	Influenced by ortho-H and meta-F.
-OCH <sub>3</sub>	3.8 - 4.0	Singlet (s)	N/A	Typical range for methoxy groups on an aromatic ring.
-OH	5.0 - 6.0	Broad singlet (br s)	N/A	Chemical shift is concentration and solvent dependent.

Note: NMR prediction software can provide more detailed theoretical values.[\[5\]](#)[\[6\]](#)[\[7\]](#)

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached substituents and their electronic effects.

Carbon	Predicted Chemical Shift (ppm)	Rationale
C-OH	145 - 155	Attached to the electronegative oxygen atom.
C-F	150 - 160 (d, $^1J_{CF} \approx 240-250$ Hz)	Directly bonded to fluorine, showing a large one-bond C-F coupling.
C-OCH <sub>3</sub>	140 - 150	Attached to the methoxy group.
C-Cl	120 - 130	Attached to the chlorine atom.
Aromatic C-H	110 - 125	Shielded by the electron-donating groups.
-OCH <sub>3</sub>	55 - 65	Typical range for a methoxy carbon.

## Infrared (IR) Spectroscopy

The IR spectrum of **4-Chloro-2-fluoro-3-methoxyphenol** is expected to exhibit characteristic absorption bands for the hydroxyl, aromatic, and ether functional groups.

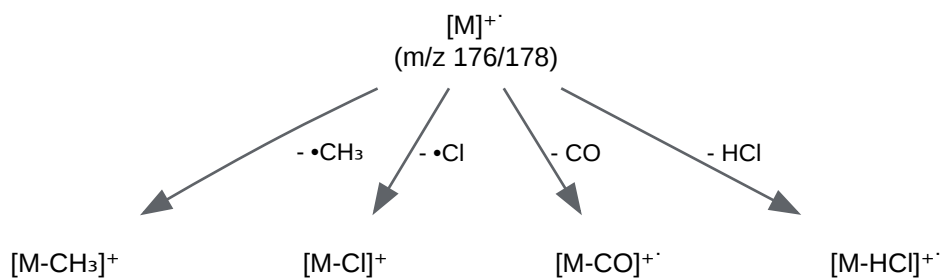
Functional Group	Predicted Wavenumber (cm <sup>-1</sup> )	Appearance	Rationale
O-H stretch	3200 - 3600	Broad	Indicative of hydrogen bonding in phenolic compounds.[8][9]
Aromatic C-H stretch	3000 - 3100	Sharp	Characteristic of C-H bonds on an aromatic ring.[9]
Aromatic C=C stretch	1500 - 1600	Medium to strong peaks	Typical for aromatic rings.[9]
C-O stretch (phenolic)	~1220	Strong	Distinguishes phenols from aliphatic alcohols.[9]
C-O-C stretch (ether)	1000 - 1300	Strong	For the methoxy group.
C-F stretch	1000 - 1400	Strong	Characteristic of the carbon-fluorine bond.
C-Cl stretch	600 - 800	Medium to strong	Characteristic of the carbon-chlorine bond.

## Mass Spectrometry

The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak. Fragmentation patterns will likely involve the loss of the substituents and cleavage of the aromatic ring.

- Molecular Ion (M<sup>+</sup>): A distinct peak corresponding to the molecular weight of the compound (m/z ≈ 176 for <sup>35</sup>Cl and 178 for <sup>37</sup>Cl in a ~3:1 ratio).
- Key Fragmentation Pathways:
  - Loss of a methyl group (-CH<sub>3</sub>) from the methoxy moiety.

- Loss of a chlorine atom (-Cl).
- Loss of carbon monoxide (-CO) from the phenolic ring, a common fragmentation for phenols.
- Elimination of HCl.



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Caption: Predicted major fragmentation pathways in mass spectrometry.

## Potential Applications and Fields of Interest

While specific applications for **4-Chloro-2-fluoro-3-methoxyphenol** have not been documented, its structural motifs suggest potential utility in several areas of chemical research and development:

- **Pharmaceutical Synthesis:** As a substituted phenol, it could serve as a key intermediate in the synthesis of novel drug candidates. The presence of chloro, fluoro, and methoxy groups provides multiple points for further functionalization and can influence the pharmacokinetic and pharmacodynamic properties of a target molecule. Halogenated and fluorinated compounds often exhibit enhanced biological activity.<sup>[1][10][11]</sup>
- **Agrochemical Development:** Many herbicides and fungicides are based on substituted phenolic structures. This compound could be a precursor for new crop protection agents. For instance, the related 4-chloro-2-fluoro-3-methoxyphenylboronic acid is an intermediate in the synthesis of herbicides.<sup>[12][13]</sup>

- Material Science: Phenolic compounds are precursors to polymers and resins. The specific substitution pattern of this molecule could be explored for the development of specialty polymers with unique thermal or chemical resistance properties.

## Safety and Handling

Specific toxicity and handling data for **4-Chloro-2-fluoro-3-methoxyphenol** are not available. However, based on the data for structurally related halogenated phenols, it should be handled with care in a well-ventilated laboratory fume hood.<sup>[14]</sup>

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
- Hazards: Likely to be harmful if swallowed, inhaled, or in contact with skin. May cause skin and serious eye irritation.
- Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.

## Conclusion

**4-Chloro-2-fluoro-3-methoxyphenol** represents a chemical entity with potential value in synthetic and medicinal chemistry. Although a comprehensive experimental profile is currently absent from public literature, this guide provides a foundational, theory-based understanding of its structure, potential synthesis, and predicted spectroscopic characteristics. The insights provided herein, derived from the established chemistry of analogous compounds, offer a starting point for researchers interested in exploring the synthesis and applications of this unique polysubstituted phenol. Further empirical research is necessary to fully characterize its physicochemical properties and to validate its potential in various fields of chemical science.

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